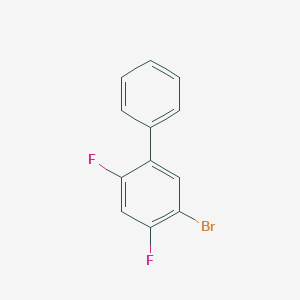

5-Bromo-2,4-difluorobiphenyl

Description

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-6-9(11(14)7-12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRYSZEDJHBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Difluorobiphenyl

Pathways for Bromine Functional Group Transformation

The carbon-bromine bond in 5-Bromo-2,4-difluorobiphenyl is the primary site for transformations that build molecular complexity. This is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for creating C-C and C-X bonds researchgate.net. Palladium-catalyzed reactions are particularly prominent, offering mild conditions and broad functional group tolerance chemistryjournals.netnih.gov.

Key transformations involving the bromine substituent include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond, yielding substituted biphenyl (B1667301) compounds. The reaction is widely used for preparing polyolefins, styrenes, and substituted biphenyls wikipedia.org. The versatility of this method has been demonstrated in the synthesis of various fluorinated biphenyl derivatives ugr.esmdpi.com.

Buchwald-Hartwig Amination: This palladium-catalyzed process forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction is crucial for synthesizing arylamines, which are significant structures in pharmaceuticals and materials science le.ac.uk.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond.

Heck Reaction: In this transformation, the aryl bromide is coupled with an alkene to form a substituted alkene, creating a new carbon-carbon bond.

These reactions provide reliable pathways to modify the biphenyl structure, leveraging the reactivity of the bromine atom as a versatile synthetic handle.

Table 1: Common Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) complex, Base (e.g., K₂CO₃) | C-C | Biaryl, Alkyl-aryl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0)/Pd(II) complex, Ligand, Base | C-N | Arylamine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) co-catalyst, Base | C-C (sp²-sp) | Arylalkyne |

| Heck | Alkene (CH₂=CHR) | Pd(0) complex, Base | C-C | Substituted Alkene |

Directed Reactivity at Fluorine Positions on the Biphenyl Core

While the bromine atom is reactive in catalytic cycles, the fluorine atoms on the biphenyl core are susceptible to a different class of reaction: nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group masterorganicchemistry.com.

For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex masterorganicchemistry.comharvard.edu. The fluorine atoms themselves are strongly electron-withdrawing, contributing to the activation of the ring. The reactivity is further enhanced if other electron-withdrawing groups are present at ortho or para positions to the leaving group masterorganicchemistry.com.

In this compound, the fluorine at the C4 position is para to the bromine and the other phenyl ring, while the fluorine at the C2 position is ortho. This positioning makes them potential sites for nucleophilic attack. The relative reactivity of the C-F bonds compared to the C-Br bond in an SNAr context is noteworthy. Fluorine is often the best leaving group among the halogens in SNAr reactions because the rate-determining step is the nucleophilic attack on the carbon, which is facilitated by the high electronegativity of the fluorine atom creating a more polarized C-F bond youtube.com.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The reaction outcome can sometimes be controlled by the choice of solvent and reaction conditions researchgate.net. For dihalogenated molecules, sequential SNAr reactions can be employed to introduce different functional groups nih.gov.

Stereoelectronic Effects of Fluorine and Bromine Substituents on Reaction Outcomes

The reactivity of this compound is profoundly influenced by the stereoelectronic effects of its halogen substituents. These effects are a combination of steric (spatial) and electronic (inductive and resonance) properties that dictate reaction rates and regioselectivity.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack nih.gov. This effect stabilizes the negatively charged Meisenheimer intermediate in SNAr reactions, making the fluorine positions reactive towards nucleophiles masterorganicchemistry.comyoutube.com.

Bromine: Bromine is also electronegative and exerts an inductive (-I) effect. However, it is less electronegative than fluorine. Both halogens also have a resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect typically dominates.

The combined electron-withdrawing nature of the two fluorine atoms and the bromine atom makes the entire biphenyl system relatively electron-poor. This has a significant impact on metal-catalyzed cross-coupling reactions at the C-Br bond. An electron-deficient aryl halide can facilitate the oxidative addition step in a palladium-catalyzed cycle, which is often the rate-determining step libretexts.org.

Mechanistic Studies of Metal-Catalyzed Transformations Involving Halogenated Biphenyls

Metal-catalyzed cross-coupling reactions, particularly those involving palladium or nickel, are central to the functionalization of halogenated biphenyls. The mechanism of these reactions generally proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination chemistryjournals.netlibretexts.org.

The Catalytic Cycle (e.g., Suzuki-Miyaura Coupling):

Transmetalation: In this step, the organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide wikipedia.org. A base is required to activate the organoboron species, forming a boronate complex that facilitates the transfer wikipedia.org. This results in a new diorganopalladium(II) complex (Ar-Pd-R).

Reductive Elimination: This is the final step where the two organic ligands on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product (Ar-R). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle chemistryjournals.net.

Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into these mechanistic pathways, helping to elucidate transition states and intermediates that are difficult to observe experimentally chemistryjournals.netrsc.org. Mechanistic investigations have also been crucial in optimizing reaction conditions, such as reducing catalyst loading and minimizing side reactions like homo-coupling le.ac.ukrsc.org.

Table 2: Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

| Step | Description | Palladium Oxidation State Change | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The aryl halide (Ar-Br) adds to the palladium catalyst. | Pd(0) → Pd(II) | Ar-Pd(II)-Br |

| Transmetalation | The organic group (R') from the organoboron reagent replaces the halide on the palladium complex. | No Change (Pd(II)) | Ar-Pd(II)-R' |

| Reductive Elimination | The two organic groups couple and leave the palladium center, forming the product (Ar-R'). | Pd(II) → Pd(0) | Pd(0) catalyst is regenerated. |

Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 2,4 Difluorobiphenyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromo-2,4-difluorobiphenyl. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the this compound molecule, the aromatic region (typically δ 7.0-8.0 ppm) would show complex signals corresponding to the five protons on the unsubstituted phenyl ring and the two protons on the substituted ring. The protons on the unsubstituted ring would likely appear as a multiplet, while the two protons on the bromodifluorophenyl ring would show intricate splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) couplings. The coupling constants (J-values) are critical for determining the relative positions of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, twelve distinct signals are expected. The chemical shifts of the carbons are significantly influenced by the attached substituents. Carbons bonded to the electronegative fluorine atoms would be observed at characteristic chemical shifts, often appearing as doublets or triplets due to C-F coupling. Similarly, the carbon atom bonded to bromine would have a specific chemical shift. The analysis of these shifts and coupling constants provides definitive evidence for the substitution pattern. For example, the ¹³C NMR spectrum of a closely related compound, 1,4-Dibromo-2,5-difluorobenzene, provides reference points for the expected shifts of carbons attached to halogen atoms. chemicalbook.com

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful and sensitive technique for structural confirmation. huji.ac.il It offers a wide chemical shift range, which minimizes signal overlap. azom.com The two fluorine nuclei in this compound are chemically non-equivalent and would therefore produce two distinct signals. Each signal would be split by the other fluorine nucleus (¹⁹F-¹⁹F coupling) and by neighboring protons (¹H-¹⁹F coupling), providing crucial information about the connectivity of the fluorinated ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Key Couplings |

|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets (m) due to complex ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C | 100 - 160 | 12 distinct signals. Carbons attached to F will show large ¹JCF coupling. Carbons ortho, meta, and para to F will show smaller ²JCF, ³JCF, and ⁴JCF couplings. The C-Br signal will also be distinct. |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Two distinct signals, each appearing as a doublet of multiplets (dm) due to ¹⁹F-¹⁹F and ¹H-¹⁹F couplings. |

Mass Spectrometry Techniques in Characterization and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙). A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are separated by two mass units. This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, M⁺˙ and [M+2]⁺˙, which is a definitive signature for the presence of a single bromine atom.

The high-resolution mass spectrum would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula (C₁₂H₆BrF₂). Common fragmentation pathways for biphenyl (B1667301) systems and halogenated aromatic compounds can be predicted. libretexts.org The most likely initial fragmentation would be the loss of the bromine atom to form a stable [M-Br]⁺ cation. Further fragmentation could involve the cleavage of the biphenyl linkage or the loss of fluorine atoms.

For more delicate analyses or for monitoring reactions, softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) could be employed. bris.ac.uk These methods are less energetic and tend to produce a dominant molecular ion peak with minimal fragmentation, which is useful for straightforward molecular weight confirmation. bris.ac.uk

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Significance |

|---|---|---|---|---|

| [M]⁺˙ | C₁₂H₆BrF₂ | 270 | 272 | Molecular Ion (Isotopic Doublet) |

| [M-Br]⁺ | C₁₂H₆F₂ | 191 | 191 | Loss of Bromine atom |

| [M-HBr]⁺˙ | C₁₂H₅F₂ | 189 | 189 | Loss of Hydrogen Bromide |

| [C₆H₄F₂]⁺ | C₆H₄F₂ | 114 | 114 | Difluorophenyl fragment |

| [C₆H₅]⁺ | C₆H₅ | 77 | 77 | Phenyl fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds. thermofisher.com These two techniques are complementary and together allow for a comprehensive analysis of the functional groups present in this compound.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared light. It is particularly sensitive to polar bonds and is excellent for identifying hetero-nuclear functional groups. surfacesciencewestern.com Key expected absorptions for this compound would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C ring stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F stretching: Strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.

C-Br stretching: Found in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands in the 650-900 cm⁻¹ region are often diagnostic of the ring substitution pattern.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com For this molecule, Raman spectroscopy would be especially useful for observing:

Symmetrical aromatic ring breathing modes: These often give strong, sharp signals in the Raman spectrum.

C-C inter-ring stretching: The vibration of the bond connecting the two phenyl rings.

C-Br stretching: This bond, while polar, also has a Raman active vibration.

Analysis of both IR and Raman spectra provides a more complete vibrational profile, aiding in the confirmation of the molecule's structure and functional groups. uha.fr

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak-Medium |

| Aromatic C-H Bending | 650 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 700 | Medium | Medium-Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods determine molecular connectivity, single-crystal X-ray diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.

As of the current literature, a crystal structure for this compound has not been reported. However, if such an analysis were performed, it would provide invaluable structural details. A key parameter of interest for biphenyl systems is the dihedral (or torsion) angle between the two aromatic rings. Due to steric hindrance between the ortho-substituent (the fluorine atom at position 2) and the protons on the adjacent ring, the molecule is not expected to be planar. Studies on similar substituted biphenyls, such as 4-bromo-4'-nitrodiphenyl, have shown significant twisting of the rings relative to each other. bath.ac.uk

Table 4: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Description | Expected Information for this compound |

|---|---|---|

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-F, C-Br). | Precise measurement of all bond lengths, allowing for comparison with standard values and analysis of substituent effects. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, C-C-F). | Determination of the geometry around each atom and any distortions from ideal sp² hybridization in the aromatic rings. |

| Dihedral Angle | The angle between the planes of the two phenyl rings. | Quantification of the non-planar twist of the biphenyl backbone, which is expected due to steric hindrance. |

| Crystal Packing | The arrangement of molecules in the unit cell. | Elucidation of intermolecular forces like van der Waals interactions, π-stacking, and halogen bonding. |

Applications of 5 Bromo 2,4 Difluorobiphenyl As a Key Intermediate in Diverse Research Areas

Precursor in Materials Science Development

In the realm of materials science, the demand for novel organic compounds with tailored electronic and photophysical properties is ever-increasing. 5-Bromo-2,4-difluorobiphenyl serves as a crucial starting material for the synthesis of functional molecules destined for applications in liquid crystal displays, organic light-emitting diodes (OLEDs), and advanced polymers. The presence of the difluorobiphenyl core is particularly advantageous, as fluorine substitution is a well-established strategy to modulate properties such as thermal stability, liquid crystalline behavior, and charge transport characteristics. nih.govnbinno.comrsc.org

Liquid Crystal Systems and Displays

Fluorinated biphenyls are a cornerstone in the design of liquid crystal materials for high-performance displays. nih.govnbinno.com The incorporation of fluorine atoms into the molecular structure can significantly influence the mesomorphic properties, such as the nematic phase range, clearing point, and dielectric anisotropy. While direct studies on this compound in liquid crystal synthesis are not extensively documented, the synthesis of various fluorinated biphenyl (B1667301) liquid crystal diluters and derivatives highlights the importance of this structural motif. researchgate.nettandfonline.com For instance, the synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals has been shown to result in compounds with broad nematic mesophases, low melting points, and high clearing points, which are desirable properties for liquid crystal display mixtures. researchgate.net

Table 1: Examples of Fluorinated Biphenyls in Liquid Crystal Research

| Compound Class | Key Features | Impact on Liquid Crystal Properties |

| But-3-enyl-based fluorinated biphenyls | Biphenyl mesogenic core with lateral fluoro substituent | Broad nematic mesophase, low melting points, high clearing points |

| Trifluorinated biphenyl derivatives | High purity, excellent thermal stability, low viscosity | Enhanced contrast ratios and faster response times in LCDs nbinno.com |

| Biphenyl liquid crystal diluters with 2,2-difluorovinyloxyl terminus | Rigid biphenyl core with lateral fluorine | Reduces melting point and viscosity of LC mixtures, increases birefringence and dielectric anisotropy tandfonline.com |

Organic Light-Emitting Diode (OLED) Components and Organic Semiconductors

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and their performance is heavily reliant on the properties of the organic semiconductor materials used in their construction. nih.gov While specific research detailing the use of this compound in OLEDs is limited, the broader class of halogenated and, particularly, fluorinated aromatic compounds plays a significant role in the development of materials for these devices. nih.govmdpi.com

Fluorination is a common strategy to tune the energy levels (HOMO and LUMO) of organic semiconductors, which is crucial for efficient charge injection and transport in OLEDs. nih.gov The bromine atom in this compound provides a synthetic entry point for the construction of more complex conjugated systems through cross-coupling reactions. This allows for the creation of novel host materials, emitters, and charge transport materials. For example, derivatives of benzophenone and pyrene-benzimidazole have been investigated as emitters in OLEDs, and their synthesis often involves the coupling of brominated aromatic precursors. mdpi.comnsf.gov The introduction of fluorine can also enhance the thermal and morphological stability of the organic thin films within the OLED stack.

The general approach involves using brominated precursors to build larger, conjugated molecules that form the active layers of an OLED. The electronic properties of these materials are fine-tuned by the strategic placement of electron-withdrawing or electron-donating groups, with fluorine atoms often serving the former role.

Polymer Synthesis for Advanced Functional Materials

The synthesis of functional polymers with tailored properties is a major focus of modern materials science. Brominated aromatic compounds are valuable monomers in various polymerization reactions, particularly those involving cross-coupling chemistries like Suzuki or Stille coupling. These methods allow for the creation of conjugated polymers with extended π-systems, which are of interest for applications in organic electronics, sensors, and other advanced technologies.

While the direct polymerization of this compound is not widely reported, the polymerization of similar brominated monomers, such as 4-bromo-4′-vinyl biphenyl, has been demonstrated. tandfonline.com The resulting poly(biphenyl) derivatives can be further functionalized, taking advantage of the reactive bromine atoms. In the case of this compound, it could potentially be used to synthesize poly(fluorinated biphenylene)s. Such polymers would be expected to exhibit high thermal stability and unique electronic properties due to the presence of the fluorine atoms. The synthesis of new poly(biphenylene oxide)s with pendent trifluoromethyl groups from a fluorinated and brominated AB-type monomer further illustrates the utility of such building blocks in creating high-performance polymers. researchgate.net

Building Block in the Synthesis of Complex Organic Molecules

Beyond materials science, this compound is a valuable building block for the synthesis of complex organic molecules, including those with potential biological activity. The biphenyl scaffold is a common motif in medicinal chemistry, and the presence of both bromine and fluorine substituents offers multiple avenues for synthetic diversification. nih.gov

Intermediate in Natural Product Synthesis Research

The total synthesis of natural products is a challenging endeavor that often requires the use of specialized building blocks to construct complex molecular architectures. While there are no prominent examples in the literature that specifically name this compound as an intermediate in a natural product synthesis, the general utility of halogenated biphenyls as synthons is well-established.

The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to form new carbon-carbon bonds, a key step in the assembly of complex molecular skeletons. The fluorine atoms can impart unique conformational constraints and electronic properties, and can also serve to block metabolic pathways in biologically active molecules. For instance, the synthesis of fluorinated biphenyl derivatives has been explored to create potent non-nucleoside reverse transcriptase inhibitors with improved metabolic stability. nih.gov This highlights the potential of incorporating a difluorobiphenyl unit into complex, biologically relevant molecules.

Scaffolds for Research Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Consequently, the synthesis of combinatorial libraries based on the biphenyl core is an active area of research. nih.gov

This compound is an ideal starting point for the construction of such libraries. The bromine atom provides a convenient point of attachment to a solid support or a site for diversification through a variety of chemical reactions. The difluorinated biphenyl core can then be further functionalized to create a large number of structurally related compounds. A study by Neustadt et al. describes the construction of a family of biphenyl combinatorial libraries using biphenyl amino acid building blocks. nih.gov This approach allows for the rapid generation of a diverse set of molecules for biological screening. The use of a fluorinated building block like this compound in such a strategy would introduce additional chemical diversity and potentially lead to the discovery of novel bioactive compounds with improved properties.

Future Directions and Emerging Research Avenues for Halogenated Difluorobiphenyls

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of halogenated difluorobiphenyls are heavily reliant on cross-coupling reactions, with palladium- and nickel-catalyzed systems being cornerstones of this chemistry. Future research is focused on developing new catalysts that offer superior performance in terms of efficiency, selectivity, and substrate scope.

Palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, remains a highly utilized method for forming carbon-carbon bonds with compounds like 5-Bromo-2,4-difluorobiphenyl. mdpi.com Research is ongoing to develop more robust palladium precatalysts that can operate at lower catalyst loadings and under milder conditions. acs.org For instance, the development of specific ligand systems, such as those based on XPhos, has been shown to be effective in challenging coupling reactions, including those involving sterically hindered or electronically demanding substrates. acs.org The goal is to create catalytic systems that can selectively activate the C-Br bond while leaving the more inert C-F bonds intact. beilstein-journals.org

Nickel-catalyzed systems are emerging as a powerful and more economical alternative to palladium. beilstein-journals.org Recent studies have explored optimal conditions for nickel-catalyzed defluorinative coupling, demonstrating that ligands like tricyclohexylphosphine (PCy₃) and additives such as 1,5-cyclooctadiene (cod) can significantly improve reaction yields, even at room temperature. beilstein-journals.org These catalysts open up the possibility of activating the strong C-F bonds, a historically challenging transformation, thereby enabling new synthetic pathways.

Future developments will likely focus on:

Ligand Design: Creating more sophisticated phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligands to fine-tune the catalyst's electronic and steric properties for higher selectivity.

Bimetallic Catalysis: Exploring synergistic effects between two different metals to achieve transformations that are not possible with a single catalyst.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel cross-coupling reactions under exceptionally mild conditions.

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalyst System | Key Features | Typical Reaction | Advantages | Research Direction |

| Palladium-based | Versatile, high-yielding, good functional group tolerance. | Suzuki, Negishi, Buchwald-Hartwig | Well-established, broad substrate scope. mdpi.comacs.org | Lower catalyst loading, milder conditions, improved ligands. acs.org |

| Nickel-based | Lower cost, unique reactivity, C-F bond activation potential. | Suzuki-type, Defluorinative coupling | Earth-abundant metal, can cleave inert bonds. beilstein-journals.org | Enhanced selectivity, broader application in complex molecules. beilstein-journals.org |

Exploration of Sustainable and Green Synthetic Approaches

In line with the principles of green chemistry, a significant research thrust is the development of more environmentally benign methods for synthesizing and functionalizing halogenated biphenyls. researchgate.net This involves reducing waste, avoiding hazardous solvents, and utilizing renewable resources. ejcmpr.com

Key areas of exploration include:

Aqueous Media Reactions: Performing cross-coupling reactions in water instead of volatile organic solvents significantly reduces the environmental impact. The Suzuki reaction, for example, has been successfully carried out in aqueous media using appropriate palladium catalysts, providing good to excellent yields. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.com This technique reduces energy consumption and minimizes the formation of byproducts.

Solvent-Free Reactions: Designing reactions that can proceed without a solvent, for instance through mechanochemical grinding, represents a highly sustainable approach by eliminating solvent waste entirely. mdpi.com

These green strategies are crucial for making the synthesis of valuable compounds like this compound more economical and environmentally responsible on an industrial scale. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comnih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. durham.ac.uk

For the synthesis of halogenated difluorobiphenyls, flow chemistry provides several benefits:

Improved Safety: Many fluorination reactions use hazardous reagents. Flow reactors, with their small reaction volumes, inherently minimize the risks associated with handling these materials. durham.ac.uk

Precise Reaction Control: The ability to precisely control temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize impurities. rsc.org

Multi-step Synthesis: Flow systems enable the telescoping of multiple reaction steps without the need to isolate and purify intermediates, making complex synthetic sequences more efficient. mdpi.com

Automation: When combined with automated platforms, flow reactors can perform reaction screening and optimization with minimal human intervention, accelerating the discovery of new synthetic routes and the development of manufacturing processes. dntb.gov.uanih.gov

The integration of online analytical techniques, such as NMR spectroscopy, directly into the flow system allows for real-time reaction monitoring and control, further enhancing the efficiency and reliability of the synthesis. rsc.orgresearchgate.net This approach is particularly valuable for fluorine-containing compounds, where ¹⁹F NMR can be used as a powerful analytical probe. rsc.org

Table 2: Advantages of Flow Chemistry vs. Batch Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with hazardous reagents due to large volumes. | Inherently safer with small internal volumes. durham.ac.uk |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. mdpi.com |

| Scalability | Challenging; requires re-optimization for larger vessels. | Straightforward by running the system for a longer duration. nih.gov |

| Reproducibility | Can vary between batches due to mixing inconsistencies. | High; precise control over parameters ensures consistency. rsc.org |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated with automated pumps and analysis tools. dntb.gov.ua |

Unexplored Reactivity Patterns and New Functionalization Strategies

While cross-coupling at the C-Br bond of this compound is well-established, significant opportunities exist to explore novel reactivity and develop new methods for its functionalization. Future research will likely move beyond traditional methods to unlock the full synthetic potential of this molecule.

One promising area is the selective activation of C-H bonds. rsc.org Directing-group strategies, where a functional group guides a catalyst to a specific C-H bond, could allow for the precise installation of new substituents on the aromatic rings without pre-functionalization. This atom-economical approach avoids the multiple steps often required in classical synthesis.

Furthermore, the selective activation of C-F bonds remains a significant but rewarding challenge. While these bonds are typically robust, the development of specialized nickel or other transition metal catalysts could enable selective C-F bond functionalization, providing access to novel biphenyl (B1667301) derivatives that are otherwise difficult to synthesize. beilstein-journals.org

Exploring metal-free catalytic systems is another emerging frontier. researchgate.net Reactions promoted by bases or organocatalysts could offer sustainable and cost-effective alternatives to transition metal-catalyzed processes, potentially with different selectivity profiles. Understanding and harnessing divergent reactivity, where a single starting material can be guided toward different products by subtly changing the catalyst or reaction conditions, will be key to expanding the synthetic utility of halogenated difluorobiphenyls. rwth-aachen.de

Q & A

Basic: What is the standard synthetic route for 5-Bromo-2,4-difluorobiphenyl in academic laboratories?

The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. The protocol involves coupling 2,4-difluorobromobenzene (CAS 401-78-5) with a phenylboronic acid derivative. Typical conditions include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base: Na₂CO₃ or K₂CO₃.

- Solvent: Toluene/ethanol/water or DME/H₂O.

- Temperature: 80–100°C under inert atmosphere.

Workup involves extraction, column chromatography, and recrystallization. The bromine atom at the 5-position directs coupling to form the biphenyl scaffold .

Basic: Which spectroscopic methods are essential for characterizing this compound?

- ¹H NMR : Identifies aromatic protons and coupling patterns. For example, protons near fluorine substituents show splitting due to coupling.

- ¹⁹F NMR : Confirms fluorine positions and electronic environments (e.g., δ −110 to −120 ppm for ortho/para fluorines) .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M]⁺ at m/z 267.97 for C₁₂H₇BrF₂).

- X-ray Crystallography : Resolves bond angles and dihedral angles between biphenyl rings (e.g., C-Br bond length ~1.89 Å) .

Advanced: How do fluorine substituents at the 2- and 4-positions influence the reactivity of this compound?

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) or cross-coupling.

- Steric Effects : Adjacent fluorines at 2- and 4-positions create steric hindrance, necessitating bulky ligands (e.g., XPhos) in catalytic systems to prevent dehalogenation.

- Regioselectivity : Fluorine directs further functionalization to meta positions in subsequent reactions. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Advanced: What are common synthetic impurities, and how are they characterized?

- Homocoupled Byproducts : Biphenyl derivatives formed via undesired homo-coupling of boronic acids. Detectable via HPLC or GC-MS.

- Debrominated Products : Result from premature C-Br bond cleavage. Identified by absence of bromine isotopic patterns in mass spectra.

- Ortho-Substituted Isomers : Arise from competing coupling pathways. Differentiated using NOESY NMR or XRD .

Basic: What safety protocols are critical when handling this compound?

- Hazard Mitigation : Brominated aromatics are irritants and light-sensitive. Use amber glassware, inert atmosphere storage, and fume hoods.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Halogenated waste streams. Reference hazard data for related bromo-fluorobenzenes (e.g., 2-Bromopropionyl chloride in ).

Advanced: How can computational modeling optimize reaction conditions for halogenated biphenyl synthesis?

- DFT Calculations : Predict transition states and activation energies for coupling reactions. For example, assess Pd(0)/Pd(II) oxidative addition steps.

- Solvent Screening : COSMO-RS simulations optimize solvent polarity for yield improvement.

- Ligand Design : Molecular docking studies guide ligand selection (e.g., SPhos vs. P(t-Bu)₃) to reduce steric clashes .

Basic: What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Fluorinated biphenyls enhance metabolic stability in drug candidates (e.g., kinase inhibitors).

- Materials Science : Building block for liquid crystals or OLEDs due to planar biphenyl structure and halogenated motifs .

Advanced: How to resolve contradictions in crystallographic data for halogenated biphenyls?

- Polymorphism Analysis : Compare XRD datasets (e.g., reports bond angles of 117.93°–125.82° for similar structures) .

- Refinement Parameters : Adjust thermal displacement parameters to account for disorder in fluorine/bromine positions.

- Cross-Validation : Pair XRD with solid-state NMR to confirm molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.